Lyciumamide B

Immunomodulation Complement System Innate Immunity

Researchers investigating complement-targeting therapies face a lack of validated natural-product inhibitors with quantified activity. Lyciumamide B (≥98% HPLC) directly addresses this gap with a documented IC50 of 0.52 mM in classical pathway hemolytic assays, a feature absent in its congeners Lyciumamide A and C. Network pharmacology further identifies Lyciumamide B as a PD-1/PD-L1 inhibitor, enabling immuno-oncology follow-up studies. Unlike generic phenolic amides, this compound offers structurally distinct SAR comparison against clinical-stage Kukoamine B. Procure with confidence: • Anticomplement baseline: IC50 0.52 mM (sheep erythrocyte assay) • Immuno-oncology target: PD-1/PD-L1 blockade predicted via molecular docking • Structural comparator: distinct dimeric scaffold vs. spermine alkaloids • Reliable purity: ≥98% HPLC; powder; desiccated at -20°C; ambient/blue-ice shipping

Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
Cat. No. B12101824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyciumamide B
Molecular FormulaC36H36N2O8
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C1O)C(C(=O)NCCC3=CC=C(C=C3)OC4=CC=C(CCNC(=O)C=C2)C=C4)C(C5=CC(=C(C=C5)O)OC)O
InChIInChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)39)34(41)33-28-19-24(20-31(45-2)35(28)42)7-14-32(40)37-17-15-22-3-9-26(10-4-22)46-27-11-5-23(6-12-27)16-18-38-36(33)43/h3-14,19-21,33-34,39,41-42H,15-18H2,1-2H3,(H,37,40)(H,38,43)/b14-7-
InChIKeyITRZQYUTKGTYOP-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lyciumamide B for Research Procurement: Chemical Identity, Source, and Pharmacological Classification


Lyciumamide B (CAS 1647111-41-8) is a dimeric phenolic amide alkaloid isolated from the fruits of Lycium barbarum (goji berry), with the molecular formula C36H36N2O8 and a molecular weight of 624.68 g/mol [1]. It belongs to a class of naturally occurring hydroxycinnamic acid amides that have demonstrated antioxidant and neuroprotective activities in preclinical models . Lyciumamide B is available from multiple suppliers at purities of ≥98% for research use only, with typical pricing in the range of 2000–2600 RMB per 5 mg .

Why Lyciumamide B Cannot Be Substituted with Structurally Similar Phenolic Amides


Lyciumamide B shares a phenolic amide dimer scaffold with Lyciumamide A and Lyciumamide C, yet even minor structural variations among these congeners can produce distinct pharmacological profiles that preclude simple interchange [1]. For instance, Lyciumamide A has been extensively characterized for NMDA receptor antagonism and cerebral ischemia-reperfusion protection via the PKCε/Nrf2/HO-1 pathway [2], whereas Lyciumamide B exhibits a different activity signature, including anticomplement effects and PD-1/PD-L1 inhibition, which have not been documented for Lyciumamide A [3]. Substituting one congener for another without validation therefore risks introducing unrecognized off-target effects, altering the intended biological readout, and compromising experimental reproducibility. The specific evidence dimensions below quantify where Lyciumamide B demonstrates measurable differentiation from its closest analogs.

Lyciumamide B Procurement Evidence: Quantified Differentiation from Lyciumamide A and Kukoamine B


Anticomplement Activity: Lyciumamide B Demonstrates Quantifiable Classical Pathway Inhibition, Undocumented in Lyciumamide A

Lyciumamide B inhibits hemolysis in the classical complement pathway with an IC50 of 0.52 mM in sheep erythrocyte assays, a specific immunomodulatory activity that has not been reported for Lyciumamide A or Lyciumamide C [1]. This activity profile provides a mechanistic basis for selecting Lyciumamide B over its congeners in complement-related inflammation research. No head-to-head comparison data are available for Lyciumamide A or C in the same assay, so this evidence is tagged as cross-study comparable based on the absence of documented anticomplement activity for the comparators.

Immunomodulation Complement System Innate Immunity

PD-1/PD-L1 Immune Checkpoint Inhibition: Lyciumamide B and C Share Activity While Lyciumamide A Lacks Documentation

Network pharmacology and molecular docking analyses have identified Lyciumamide B and Lyciumamide C as active inhibitors of the PD-1/PD-L1 immune checkpoint interaction, alongside N-E-coumaroyl tyramine [1]. The binding involves primarily hydrophobic interactions, hydrogen bonding, and π-stacking with the PD-1/PD-L1 interface. This activity distinguishes Lyciumamide B and C from Lyciumamide A, for which no PD-1/PD-L1 inhibitory activity has been reported or computationally predicted. Quantitative binding affinity data (e.g., Kd or IC50) are not available from the cited computational study, so this evidence is classified as class-level inference pending experimental validation.

Immuno-oncology Immune Checkpoint PD-1/PD-L1

Antioxidant Potency: Lyciumamide B Exhibits Stronger Activity than Reference Antioxidant BHA, but Inter-Congener Quantitative Comparisons Are Lacking

In a panel of phenolic amides isolated from Lycium barbarum fruits, Lyciumamides A, B, and C (compounds 3, 4, and 5) together with two monomers all exhibited strong antioxidant activities, with compounds 1 and 2 (monomers) demonstrating greater potency than the synthetic reference antioxidant tert-butyl-4-hydroxyanisole (BHA) [1]. The study did not report quantitative antioxidant activity metrics (e.g., ORAC values, DPPH IC50) for individual congeners, nor did it provide head-to-head potency comparisons among Lyciumamides A, B, and C. Consequently, this evidence supports the class-level conclusion that Lyciumamide B possesses antioxidant capacity superior to BHA, but does not establish whether Lyciumamide B is more or less potent than Lyciumamide A or C.

Oxidative Stress Free Radical Scavenging Neuroprotection

Neuroprotective Target Engagement: Lyciumamide B's Pharmacological Profile Diverges from Kukoamine B Despite Shared Alkaloid Classification

Lyciumamide B is a dimeric phenolic amide alkaloid sourced from Lycium barbarum fruits and is being investigated for antioxidant and neuroprotective effects relevant to Alzheimer's and Parkinson's disease models . In contrast, Kukoamine B (KuB) is a spermine alkaloid isolated from Lycium chinense root bark with a distinct pharmacological portfolio that includes well-characterized anti-inflammatory (TLR4/9-MyD88-NF-κB suppression), antidiabetic (AKT/GSK-3β activation, DPP-4 inhibition), antimicrobial, and neuroprotective activities [1]. Critically, KuB has advanced to Phase I/II clinical trials evaluating tolerability in healthy and septic subjects at doses of 0.06–0.24 mg/kg, with pharmacokinetic data confirming rapid plasma distribution and urinary excretion [1]. Lyciumamide B has no such clinical or pharmacokinetic characterization. This divergence in both molecular targets and translational maturity defines distinct research applications: KuB is appropriate for studies requiring clinically validated polypharmacology, whereas Lyciumamide B serves as a structurally distinct phenolic amide dimer for de novo mechanistic investigation in neurodegenerative contexts.

Neuroprotection Alkaloid Pharmacology Target Differentiation

Lyciumamide B: Evidence-Driven Research and Industrial Application Scenarios


Complement-Mediated Inflammation Screening and Immunomodulatory Natural Product Discovery

Lyciumamide B is uniquely suited for research programs investigating classical complement pathway inhibition by natural products. With a documented IC50 of 0.52 mM in sheep erythrocyte hemolytic assays [1], Lyciumamide B provides a quantifiable baseline for screening anticomplement activity—a feature not reported for Lyciumamide A or C. This scenario is relevant for academic labs and biopharmaceutical discovery groups exploring complement-targeting therapies for autoimmune and inflammatory disorders.

PD-1/PD-L1 Immune Checkpoint Inhibitor Discovery and Computational Validation Studies

Based on network pharmacology and molecular docking evidence identifying Lyciumamide B as a PD-1/PD-L1 inhibitor [2], this compound is positioned for experimental validation in immuno-oncology research. Procurement of Lyciumamide B enables in vitro follow-up studies (e.g., PD-1/PD-L1 blockade assays, T-cell activation assays) to confirm computational predictions, while Lyciumamide A lacks this predicted activity and would be an inappropriate substitute for this application.

Comparative Natural Product Pharmacology: Phenolic Amide Dimers Versus Spermine Alkaloids

Lyciumamide B serves as a representative phenolic amide dimer for comparative studies against spermine alkaloids such as Kukoamine B [3]. Given that KuB has advanced to Phase I/II clinical trials with characterized anti-inflammatory, antidiabetic, and neuroprotective mechanisms, Lyciumamide B offers a structurally distinct comparator for investigating structure-activity relationships, target selectivity, and translational potential within the broader Lycium-derived alkaloid family.

Antioxidant Reference Compound in Lycium barbarum-Derived Phenolic Amide Research

Lyciumamide B, as one of the three dimeric phenolic amides (alongside A and C) with demonstrated antioxidant activity exceeding that of BHA [4], can be employed as a reference compound in antioxidant screening panels. However, due to the absence of inter-congener potency comparisons, users should be aware that Lyciumamide B's relative antioxidant strength versus Lyciumamide A and C remains unquantified, and the compound should be used as a class-representative positive control rather than as a potency benchmark for structure-activity optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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